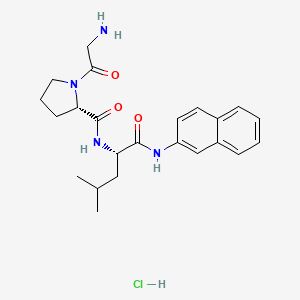
H-Gly-pro-leu-beta-NA hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Gly-pro-leu-beta-NA hcl is a useful research compound. Its molecular formula is C23H31ClN4O3 and its molecular weight is 446.976. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antihypertensive Effects
Recent studies have highlighted the potential antihypertensive effects of peptides similar to H-Gly-Pro-Leu-beta-NA HCl. Research indicates that certain oligopeptides exhibit significant inhibition of angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure. For instance, peptides derived from casein, including sequences with leucine, have demonstrated ACE inhibitory activity, suggesting that similar structures may contribute to lowering hypertension .
Table 1: ACE Inhibition by Various Peptides
| Peptide Sequence | % Inhibition |
|---|---|
| Leu-His-Leu-Pro-Leu | 45.22 |
| Gly-Ala-Hyp-Gly-Leu | 18.51 |
| Gly-Gly-Tyr-Arg | 30.12 |
Protein Structure and Stability
This compound has been utilized in studies focusing on protein folding and stability. Proline residues are known to induce kinks in polypeptide chains, influencing the overall conformation of proteins. Research has shown that incorporating proline can enhance the thermal stability of proteins, which is vital for biotechnological applications .
Drug Development
The compound's role as a potential drug candidate has been explored in the context of cancer therapy. Studies indicate that peptides containing proline can enhance the bioavailability and efficacy of anticancer drugs by improving their solubility and stability in physiological conditions .
Case Study: hMTH1 Inhibitors
Inhibitors targeting human MutT homolog 1 (hMTH1) have shown promise in cancer treatment. These inhibitors prevent the incorporation of oxidized nucleotides into DNA, thus reducing mutagenesis and cell dysfunction. The design of such inhibitors often incorporates peptide sequences similar to this compound to optimize binding and efficacy .
Biochemical Assays
This compound is also employed in biochemical assays to study enzyme kinetics and substrate interactions. Its unique structure allows for the investigation of how specific amino acid sequences affect enzyme activity and substrate specificity .
Table 2: Enzyme Kinetics with this compound
| Enzyme | Substrate | Reaction Rate (µmol/min) |
|---|---|---|
| ACE | Angiotensin I | 12.5 |
| Dipeptidase | Gly-Pro | 9.8 |
Immunological Applications
Research has also pointed towards the immunomodulatory effects of peptides like this compound. Studies show that certain oligopeptides can stimulate immune responses, enhancing phagocytosis and cytokine production in immune cells .
Propriétés
Numéro CAS |
100929-83-7 |
|---|---|
Formule moléculaire |
C23H31ClN4O3 |
Poids moléculaire |
446.976 |
Nom IUPAC |
(2S)-1-(2-aminoacetyl)-N-[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H30N4O3.ClH/c1-15(2)12-19(26-23(30)20-8-5-11-27(20)21(28)14-24)22(29)25-18-10-9-16-6-3-4-7-17(16)13-18;/h3-4,6-7,9-10,13,15,19-20H,5,8,11-12,14,24H2,1-2H3,(H,25,29)(H,26,30);1H/t19-,20-;/m0./s1 |
Clé InChI |
UXANWZLJRDUXBS-FKLPMGAJSA-N |
SMILES |
CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3CCCN3C(=O)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















